Reboxetine
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048257, DTXSID401315414 | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility: greater than 5 mg/mL in water /Mesylate/ | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
71620-89-8, 105017-38-7, 98769-81-4 | |
| Record name | Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-Reboxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C (Mesylate salt), 170-171 °C | |
| Record name | Reboxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REBOXETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Reboxetin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Bildung seines wichtigsten Zwischenprodukts, 2-(2-Ethoxyphenoxy)ethylamins, beteiligt ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung von 2-(2-Ethoxyphenoxy)ethylamin: Dieses Zwischenprodukt wird durch Reaktion von 2-Ethoxyphenol mit Ethylenoxid in Gegenwart einer Base hergestellt.
Bildung von Reboxetin: Das Zwischenprodukt wird dann in Gegenwart eines Kupplungsmittels mit ®-(-)-2-Phenylglycinol umgesetzt, um Reboxetin zu bilden.
Analyse Chemischer Reaktionen
Reboxetin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Reboxetin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Ethoxygruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Britton-Robinson-Universalpuffer für die voltammetrische Analyse . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte und reduzierte Formen von Reboxetin .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Reboxetin entfaltet seine Wirkung durch selektive Hemmung der Wiederaufnahme von Noradrenalin. Es bindet an den Noradrenalintransporter und verhindert die Wiederaufnahme von Noradrenalin in präsynaptische Neuronen. Dies führt zu einer Erhöhung der Noradrenalinkonzentration im synaptischen Spalt, was die Neurotransmission verstärkt und depressive Symptome lindert. Reboxetin beeinflusst die Wiederaufnahme von Serotonin oder Dopamin nicht signifikant.
Wirkmechanismus
Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine. It binds to the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms . This compound does not significantly affect the reuptake of serotonin or dopamine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Reboxetine’s selectivity for NET distinguishes it from other antidepressants:
- SSRIs (e.g., Fluoxetine, Sertraline): SSRIs selectively inhibit serotonin (5-HT) reuptake. This compound, in contrast, has negligible serotonergic activity, which may explain its weaker efficacy in broad MDD populations but superior outcomes in patients with noradrenergic dysfunction .
- SNRIs (e.g., Venlafaxine) : SNRIs inhibit both 5-HT and NE reuptake. While venlafaxine shows broader efficacy, this compound’s pure NE focus may benefit patients with fatigue or psychomotor retardation .
- TCAs (e.g., Amitriptyline): TCAs non-selectively inhibit 5-HT, NE, and dopamine reuptake but also block muscarinic and histaminergic receptors, causing sedation and anticholinergic effects. This compound’s tolerability profile is superior .
- Other NRIs (e.g., Atomoxetine) : Both inhibit NET, but atomoxetine is approved for ADHD. This compound’s (S,S)-enantiomer exhibits higher NET affinity (pKi = 8.99 in rats; 8.40 in humans) and selectivity (>5,000-fold over 5-HT transporters) compared to atomoxetine .
Clinical Efficacy
- This compound vs. Fluoxetine : In a double-blind trial, this compound and fluoxetine showed comparable overall efficacy (mean HAM-D reduction: ~50%), but this compound outperformed fluoxetine in severe MDD (HAM-D ≥25) and improved motivation/self-perception .
- This compound vs. Sertraline : this compound achieved higher remission rates (HAM-D ≤7: 68% vs. 45%) at 11 weeks, though side effects (dry mouth, sweating) were more frequent .
Pharmacokinetic and Metabolic Differences
| Parameter | This compound | Atomoxetine | Amitriptyline |
|---|---|---|---|
| Half-Life (h) | 12.5 (humans) | 5.2 (adults) | 21–25 |
| Metabolism | CYP3A4 | CYP2D6 | CYP2C19/2D6 |
| Key Metabolites | O-deethylated | 4-Hydroxy | Nortriptyline |
This compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to CYP2D6 substrates like atomoxetine .
Adverse Effects and Tolerability
- This compound : Insomnia (18%), dry mouth (12%), and sweating (9%) are common but typically mild . Unlike SSRIs, it lacks sexual dysfunction .
- SSRIs/SNRIs : Nausea (25–30%) and diarrhea (10–15%) are prevalent .
- TCAs : Sedation (40%), weight gain (20%), and constipation (15%) limit utility .
Translational and Species-Specific Effects
This compound’s effects vary across species:
- In humans, it disrupts sensory gating (P50 suppression) when combined with haloperidol, but this effect is absent in rats .
Biologische Aktivität
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. Its biological activity involves modulating neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation. This article delves into the pharmacodynamics, clinical efficacy, and emerging research on the biological effects of this compound.
This compound acts by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability and enhancing noradrenergic transmission. This mechanism is pivotal for its antidepressant effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin, this compound's focus on norepinephrine offers a different therapeutic profile.
Norepinephrine and Dopamine Levels
Research indicates that this compound significantly increases extracellular levels of norepinephrine and dopamine in the frontal cortex. A study demonstrated that chronic administration of this compound (10 mg/kg/day) raised extracellular NE levels from 15.0 ± 1.3 fmol/15 μl to 64.7 ± 5.6 fmol/15 μl, a fourfold increase compared to control groups . Additionally, acute doses resulted in an 83% increase in extracellular dopamine levels, indicating a robust impact on dopaminergic activity as well .
Clinical Efficacy
This compound has been evaluated in various clinical settings for its efficacy in treating depression. A preliminary report indicated that 56% of patients showed significant improvement in depressive symptoms after treatment with this compound . However, it has been noted that response rates for this compound are lower compared to SSRIs, with a meta-analysis revealing that it was inferior to SSRIs regarding remission and response rates .
Efficacy vs. Placebo and SSRIs
A comprehensive analysis comparing this compound to placebo and SSRIs highlighted several key findings:
| Comparison | Odds Ratio (95% CI) |
|---|---|
| This compound vs. Placebo | Remission: 2.51 (1.49-4.25) |
| Response: 2.47 (1.49-4.11) | |
| This compound vs. SSRIs | Remission: 0.98 (0.68-1.40) |
| Response: 0.95 (0.66-1.38) |
These findings suggest that while this compound may provide some benefit over placebo, it does not perform as well as SSRIs in terms of overall efficacy .
Adverse Effects and Safety Profile
Despite its therapeutic potential, concerns have been raised regarding the safety and tolerability of this compound. Studies indicate higher dropout rates due to adverse effects compared to SSRIs . The overall safety profile suggests caution, especially considering publication bias where positive outcomes were more frequently reported than negative ones .
Emerging Research
Recent studies have explored additional biological activities of this compound beyond its antidepressant effects:
- Anti-Candidal Activity : this compound has shown potential as an anti-fungal agent against Candida species, indicating broader applications in pharmacotherapy .
- Impact on Sleep Apnea : Research has suggested that this compound may reduce the severity of obstructive sleep apnea, providing insights into its effects on respiratory function during sleep .
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing Reboxetine’s efficacy in randomized controlled trials (RCTs)?
- RCTs evaluating this compound typically employ double-blind designs with placebo or active comparators (e.g., SSRIs). Primary outcomes include remission and response rates (HAMD-17 or similar scales), while harm outcomes track adverse events and withdrawal rates . Standard protocols require rigorous randomization, blinding, and intention-to-treat analysis to minimize bias. However, reliance on published data alone may overestimate efficacy due to selective reporting .
Q. How should researchers structure a PICOT framework for this compound studies?
- A PICOT approach (Population, Intervention, Comparison, Outcome, Time) ensures methodological clarity. For example:
- Population : Adults diagnosed with major depressive disorder (MDD).
- Intervention : this compound (4–8 mg/day).
- Comparison : Placebo or SSRIs (e.g., fluoxetine, paroxetine).
- Outcome : Remission rate (HAMD-17 ≤7) at 6–8 weeks.
- Time : Acute-phase trials (≥6 weeks) .
Q. What are the key requirements for experimental reproducibility in this compound trials?
- Detailed documentation of dosing regimens, patient inclusion/exclusion criteria, and outcome measurement tools (e.g., HAMD-17) is critical. New compounds must be characterized with spectral data (NMR, HPLC) and purity assessments. Known compounds require literature citations for synthesis protocols .
Advanced Research Questions
Q. How can meta-analyses address publication bias in this compound research?
- Publication bias arises when positive outcomes are overrepresented. Researchers should:
- Include unpublished data (e.g., Clinical Study Reports, regulatory documents) to reduce bias.
- Use funnel plots and Egger’s regression to detect asymmetry in published vs. unpublished datasets.
- Conduct sensitivity analyses to assess robustness (e.g., excluding small or outlier studies) .
Q. What methodological adjustments are needed when analyzing this compound trials with heterogeneous settings (e.g., inpatient vs. outpatient)?
- Stratify analyses by setting to account for effect modifiers. For instance, inpatient trials may show inflated response rates due to controlled environments, whereas outpatient trials reflect real-world variability. Meta-regression can quantify the influence of setting on outcomes .
- Evidence: A sensitivity analysis excluding inpatient trials eliminated this compound’s apparent superiority to placebo (OR 1.24 → 1.05, P=0.796) .
Q. How should researchers reconcile contradictions between this compound’s efficacy in published vs. unpublished data?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Access regulatory archives (e.g., EMA, FDA) and manufacturer databases for unpublished data.
- Novel : Highlight discrepancies to advocate for mandatory trial registration.
- Example: Published data overestimated this compound’s benefit by 115% vs. placebo and underestimated harm outcomes like withdrawal rates .
Q. What statistical approaches are recommended for handling intention-to-treat (ITT) violations in this compound trials?
- Use worst-case analysis for missing data (e.g., assuming non-responders dropped out due to adverse events). For example, a trial violating ITT principles showed this compound’s inferiority to citalopram vanished in worst-case scenarios (OR 0.51 → non-significant) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
